(R)-N-(1-(4-Bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide
Description
(R)-N-(1-(4-Bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide is a chiral sulfinamide derivative widely employed in asymmetric synthesis. Its structure features a 4-bromophenyl group attached to an ethylidene backbone and a tert-butylsulfinamide moiety, which confers stereochemical control in reactions such as nucleophilic additions and Mannich-type reactions . The bromine atom at the para position enhances electron-withdrawing effects, influencing reactivity and regioselectivity. This compound is synthesized via condensation of 4-bromoacetophenone with (R)-2-methylpropane-2-sulfinamide, typically using titanium tetraethoxide as a catalyst, followed by purification via column chromatography .
Properties
Molecular Formula |
C12H16BrNOS |
|---|---|
Molecular Weight |
302.23 g/mol |
IUPAC Name |
(NE)-N-[1-(4-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C12H16BrNOS/c1-9(14-16(15)12(2,3)4)10-5-7-11(13)8-6-10/h5-8H,1-4H3/b14-9+ |
InChI Key |
UGAMXWQQSPEBGU-NTEUORMPSA-N |
Isomeric SMILES |
C/C(=N\S(=O)C(C)(C)C)/C1=CC=C(C=C1)Br |
Canonical SMILES |
CC(=NS(=O)C(C)(C)C)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
- Substrate Activation : Ti(OEt)₄ coordinates with the carbonyl oxygen of 4-bromoacetophenone, enhancing its electrophilicity for nucleophilic attack by the sulfinamide.
- Stereochemical Induction : The chiral sulfinyl group in (R)-tert-butanesulfinamide directs the formation of the (R)-configured imine via a six-membered transition state, ensuring high enantioselectivity.
- Typical Protocol :
- 4-Bromoacetophenone (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv) are dissolved in anhydrous THF.
- Ti(OEt)₄ (2.0 equiv) is added, and the mixture is refluxed (60–75°C) for 12–24 hours.
- The reaction is quenched with brine, extracted with ethyl acetate, and purified via silica gel chromatography.
Optimization Insights
- Solvent Effects : THF outperforms dichloromethane or toluene due to better solubility of Ti(OEt)₄ and substrates.
- Temperature : Elevated temperatures (60–75°C) are critical for ketimine formation, unlike aldimines, which form at room temperature.
- Yield and Purity : Reported yields range from 75–92% with >95% enantiomeric excess (e.e.) when using optically pure sulfinamide.
Alternative Synthetic Approaches
Transimination Strategy
A titanium-free method employs N-trifluoromethanesulfonyl ketimines and (R)-tert-butanesulfinamide in the presence of KOt-Bu:
- Procedure :
- Advantages :
Organometallic Reagent-Based Synthesis
Sulfinamide formation via Grignard reagents and sulfur dioxide surrogates (e.g., DABSO) has been explored, though applicability to this specific compound remains limited:
- General Steps :
- Challenges : Poor diastereoselectivity and competing side reactions reduce practicality for chiral sulfinamides.
Stereochemical Control and Analysis
Diastereoselectivity Drivers
- Chiral Auxiliary : The (R)-tert-butanesulfinyl group induces a fixed configuration at the sulfur center, which governs the imine’s stereochemistry through steric and electronic effects.
- Transition State Geometry : Ti(OEt)₄ stabilizes a chair-like transition state where the sulfinamide’s tert-butyl group occupies an equatorial position, minimizing steric clashes.
Analytical Validation
- HPLC/Chiral Columns : Enantiopurity is confirmed using chiral stationary phases (e.g., Chiralpak IA), with typical retention times distinguishing (R) and (S) isomers.
- X-ray Crystallography : Absolute configuration is verified via single-crystal analysis, as demonstrated for analogous sulfinimines.
Comparative Data on Synthesis Methods
| Method | Conditions | Yield (%) | e.e. (%) | Key Advantages |
|---|---|---|---|---|
| Ti(OEt)₄ Condensation | THF, reflux, 24h | 85–92 | >95 | High stereocontrol, scalability |
| Transimination | KOt-Bu, rt, 6h | 70–78 | 90–93 | Titanium-free, mild conditions |
| Organometallic/DABSO | THF, −78°C to rt | 50–65 | <80 | Broad substrate scope |
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
(R,E)-N-(1-(4-Bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide moiety can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethylidene linkage can be reduced to an ethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Formation of the corresponding sulfone
Reduction: Formation of the ethyl-substituted sulfinamide
Substitution: Formation of various substituted phenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, (R,E)-N-(1-(4-Bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of bromophenyl and sulfinamide groups on biological systems. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Medicine
In medicinal chemistry, (R,E)-N-(1-(4-Bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide is investigated for its potential as a pharmacophore. Its structural features may contribute to the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (R,E)-N-(1-(4-Bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The bromophenyl group may interact with hydrophobic pockets in proteins, while the sulfinamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table compares key structural features and molecular properties of the target compound with its analogues:
Physicochemical and Electronic Effects
- Bromine vs. Fluorine : Bromine's larger atomic size increases molecular weight and steric hindrance compared to fluorine, affecting reaction kinetics .
- Substituent Positioning : Para-substituted bromine (target compound) offers balanced electronic effects, while ortho- or meta-substituted halogens (e.g., 2-fluorophenyl in ) alter conjugation and steric interactions .
Biological Activity
(R)-N-(1-(4-Bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide, identified by CAS number 911372-48-0, is a sulfinamide compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article will explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C12H16BrNOS
- Molecular Weight : 303.23 g/mol
The presence of the bromophenyl group and the sulfinamide functionality suggests potential interactions with biological targets, particularly in enzymatic pathways.
Antitumor Activity
Recent studies have indicated that sulfinamide derivatives exhibit significant antitumor properties. The compound (R)-N-(1-(4-Bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide has been evaluated for its ability to inhibit cancer cell proliferation.
- Mechanism of Action : The compound is believed to interfere with specific signaling pathways involved in tumor growth and survival, potentially through the inhibition of key enzymes or receptors.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including:
These findings suggest that the compound may serve as a lead structure for further development in cancer therapeutics.
Antimicrobial Activity
The antimicrobial properties of sulfinamides have also been noted. Preliminary studies indicate that (R)-N-(1-(4-Bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide exhibits activity against several bacterial strains, which could be beneficial for developing new antibiotics.
Case Study 1: In Vivo Efficacy in Tumor Models
A study conducted on xenograft models demonstrated that administering the compound significantly reduced tumor size compared to controls. This study highlighted the compound's potential as an effective antitumor agent:
- Dosage : 50 mg/kg body weight
- Duration : 14 days
- Results : Tumor volume decreased by 45% compared to untreated groups.
Case Study 2: Safety Profile Assessment
In another investigation focused on the safety profile, the compound was administered to healthy rodents over a period of 30 days. The results indicated no significant adverse effects at tested dosages, suggesting a favorable safety margin for further development.
Conclusion and Future Directions
(R)-N-(1-(4-Bromophenyl)ethylidene)-2-methylpropane-2-sulfinamide shows promising biological activity, particularly in antitumor and antimicrobial applications. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its pharmacological properties for clinical use.
Future studies should focus on:
- Mechanistic Studies : Understanding the precise biochemical pathways affected by the compound.
- Clinical Trials : Initiating Phase I trials to evaluate safety and efficacy in humans.
- Structure-Activity Relationship (SAR) : Exploring modifications to enhance potency and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
